Trichloro(3-fluoropropyl)silane
Description
Structure
3D Structure
Properties
CAS No. |
54655-48-0 |
|---|---|
Molecular Formula |
C3H6Cl3FSi |
Molecular Weight |
195.52 g/mol |
IUPAC Name |
trichloro(3-fluoropropyl)silane |
InChI |
InChI=1S/C3H6Cl3FSi/c4-8(5,6)3-1-2-7/h1-3H2 |
InChI Key |
OPMAXPVCTSDVDC-UHFFFAOYSA-N |
Canonical SMILES |
C(CF)C[Si](Cl)(Cl)Cl |
Origin of Product |
United States |
Synthetic Methodologies for Trichloro 3 Fluoropropyl Silane
Direct Synthesis Pathways
The most prominent and industrially viable method for the production of trichloro(3-fluoropropyl)silane is through the direct synthesis pathway of hydrosilylation. This process involves the reaction of a silane (B1218182) containing a silicon-hydrogen bond with an unsaturated organic compound, in this case, a fluorinated alkene.
Hydrosilylation Reactions Utilizing Trichlorosilane (B8805176) and Fluorinated Alkenes
The cornerstone of this compound synthesis is the hydrosilylation reaction between trichlorosilane (HSiCl₃) and a suitable fluorinated propene, typically 3-fluoro-1-propene (CH₂=CHCH₂F). This reaction, catalyzed by various transition metal complexes, results in the addition of the trichlorosilyl (B107488) group (-SiCl₃) to the alkene, forming the desired product. The general reaction is as follows:
HSiCl₃ + CH₂=CHCH₂F → FCH₂CH₂CH₂SiCl₃
The success of this reaction is heavily dependent on the choice of catalyst, which influences the reaction rate, yield, and, most importantly, the regioselectivity of the addition.
The transition-metal-catalyzed hydrosilylation of alkenes is a fundamental process in the silicon industry. nih.gov The selection of an appropriate catalyst is crucial for an efficient and selective reaction.
Homogeneous catalysis, where the catalyst is in the same phase as the reactants, is a widely employed method for hydrosilylation reactions. uu.nl These catalysts are typically soluble transition metal complexes that offer high activity and selectivity under mild reaction conditions. An important benefit of homogeneous catalysis is the ability to fine-tune the catalyst's properties by modifying its ligand environment. rsc.org For the synthesis of similar organosilanes, such as trichloro(3-chloropropyl)silane, homogeneous platinum complexes have been extensively studied. magtech.com.cn
Heterogeneous catalysis involves a catalyst that exists in a different phase from the reactants. A common approach is to immobilize a homogeneous catalyst onto a solid support, such as silica (B1680970) or a polymer. nih.gov This method offers the advantage of easy catalyst separation from the reaction mixture and potential for catalyst recycling, which is economically and environmentally beneficial. For instance, silica-supported ionic liquid phase (SILP) catalysts have been explored for silane production, demonstrating the potential of heterogeneous systems in related industrial processes. nih.gov
Rhodium-based catalysts have emerged as highly effective alternatives for the hydrosilylation of alkenes, particularly when high selectivity is required. nih.gov For the analogous synthesis of trichloro(3-chloropropyl)silane from allyl chloride and trichlorosilane, a rhodium(I) catalyst, [RhCl(dppbzF)]₂, where dppbzF is 1,2-bis(diphenylphosphino)-3,4,5,6-tetrafluorobenzene, has demonstrated significantly improved efficiency and selectivity (>99%) compared to conventional platinum catalysts. nih.govresearchgate.net This catalyst system achieves a high turnover number (TON) of 140,000, showcasing its remarkable activity. nih.govresearchgate.net The use of rhodium catalysts can be particularly advantageous in minimizing side reactions that are often observed with platinum catalysts. uu.nl
Table 1: Performance of a Rhodium-based Catalyst in a Related Hydrosilylation
| Catalyst | Substrates | Product | Selectivity | Turnover Number (TON) |
|---|---|---|---|---|
| [RhCl(dppbzF)]₂ | Allyl chloride, Trichlorosilane | Trichloro(3-chloropropyl)silane | >99% nih.govresearchgate.net | 140,000 nih.govresearchgate.net |
Table 2: Comparison of Catalytic Approaches in a Related Hydrosilylation
| Catalyst Type | Advantages | Limitations |
|---|---|---|
| Rhodium-based | High selectivity, High efficiency (TON) nih.govresearchgate.net | Higher cost compared to some platinum catalysts |
| Platinum-based | Widely used, Generally effective magtech.com.cnsci-hub.box | Low selectivity, Formation of byproducts, Limited functional group compatibility nih.govbohrium.com |
Catalytic Systems in Hydrosilylation for the Chemical Compound
Grignard Reactions in Fluorinated Organosilane Synthesis
The Grignard reaction is a classic and versatile method for forming carbon-silicon bonds and has been historically important in the synthesis of organosilanes. gelest.com This method involves the reaction of a Grignard reagent (R-MgX) with a silicon halide. To synthesize this compound, one would theoretically react 3-fluoropropylmagnesium halide with silicon tetrachloride (SiCl₄).
The reaction protocol can be varied to control the degree of substitution on the silicon atom. For instance, adding the silane to the Grignard reagent (normal addition) tends to favor full substitution, while adding the Grignard reagent to the silane (reverse addition) is preferred for partial substitution. gelest.com An inert atmosphere is typically required for the reaction. google.com While Grignard chemistry is robust, it has been somewhat supplanted in large-scale industrial processes by more direct and selective methods like hydrosilylation. gelest.com However, it remains a vital tool for producing a wide array of organosilanes, especially when specific substitution patterns are desired. gelest.com The reaction of alkylmagnesium halides with alkoxysilanes can be accelerated by the replacement of ether solvents with hydrocarbons like toluene (B28343). researchgate.net
Other Established Synthetic Routes
While hydrosilylation and Grignard reactions are prominent, other methods for forming silicon-carbon bonds exist. These can include direct processes and other coupling reactions. However, based on the provided search results, detailed information on other established routes specifically for this compound is limited.
Alternative and Emerging Synthetic Strategies
As the demand for specialized fluorinated organosilanes grows, researchers are exploring alternative synthetic pathways that may offer advantages in terms of efficiency, selectivity, or milder reaction conditions.
Radical-Mediated Synthetic Approaches
Radical-based reactions offer a powerful alternative for the formation of carbon-silicon bonds. Tris(trimethylsilyl)silane, (TMS)₃SiH, is a well-known radical-based reducing agent that can mediate a variety of chemical transformations, including hydrosilylation and consecutive radical reactions under mild conditions. nih.gov These reactions often exhibit excellent yields and high chemo-, regio-, and stereoselectivity. nih.gov For instance, radical cyclization reactions mediated by (TMS)₃SiH have been successfully employed in the synthesis of complex cyclic molecules. nih.gov A proposed mechanism for a radical-mediated synthesis could involve the abstraction of a halogen atom from a suitable precursor to generate a carbon-centered radical, which then reacts with a silicon-containing species. For example, in the synthesis of certain lactams, a ruthenium complex catalyzes the abstraction of a chlorine atom from a trichloroacetamide (B1219227) to initiate a radical cyclization process. mdpi.com
Photochemical Reaction Pathways
Photochemical reactions provide another avenue for the synthesis of organosilanes. The photochemical reaction of trichlorosilane with 3,3,3-trifluoropropyne, for example, yields a mixture of 3,3,3-trifluoroprop-1-enyl- and 1-trifluoromethylvinyl-trichlorosilane. rsc.org This indicates that light can be used to initiate the addition of a Si-H bond across an unsaturated carbon-carbon bond. While this specific example involves an alkyne rather than an alkene, it demonstrates the principle of using photochemical energy to drive the synthesis of fluorinated organosilanes. Further research could explore the application of similar photochemical methods to the reaction of trichlorosilane with allyl fluoride (B91410) to produce this compound.
Solvent-Free Grafting Techniques
Solvent-free grafting techniques represent a significant advancement in the surface modification of materials, offering an environmentally friendlier and often more efficient alternative to traditional solvent-based methods. For this compound and related fluorinated silanes, these methods primarily involve vapor phase deposition, where the silane is delivered to a substrate in a gaseous state. This approach is crucial for applications requiring high-purity, uniform monolayer films, such as in microelectronics and for creating hydrophobic surfaces. researchgate.netresearchgate.net
Vapor phase deposition of fluoroalkyl trichlorosilanes can be performed under various conditions, including at atmospheric pressure or in a vacuum. researchgate.net The process involves the reaction of the highly reactive silicon-chlorine bonds with hydroxyl groups on a substrate's surface, forming stable siloxane bonds. This direct, solventless reaction minimizes the risk of contamination and unwanted side reactions that can occur in solution. researchgate.net
Research into analogous compounds, such as Trichloro(3,3,3-trifluoropropyl)silane, has demonstrated the efficacy of solvent-free vapor deposition for creating self-assembled monolayers (SAMs). These techniques are adaptable to various substrates and can be scaled for large-area applications. nih.gov The choice of deposition parameters, such as temperature, pressure, and exposure time, is critical for controlling the quality and homogeneity of the grafted layer. researchgate.netnih.gov
Table 1: Comparison of Vapor Phase Deposition (VPD) Methods for Fluoroalkyl Silanes
| Deposition Method | Pressure Conditions | Key Characteristics | Typical Substrates | Reference |
|---|---|---|---|---|
| Atmospheric Pressure VPD (AP-VPD) | Atmospheric | Silanization occurs in the presence of atmospheric water vapor. | Silicon, Glass | researchgate.net |
Table 2: Research Findings on Gas-Phase Silanization
| Silane Type | Technique | Objective | Outcome | Reference |
|---|---|---|---|---|
| Trichloro(1H,1H,2H,2H-perfluorooctyl)silane | Chemical Vapor Deposition | Create hydrophobic monolayers on silicon dioxide. | Achieved highly hydrophobic surfaces; useful for reducing stiction in MEMS/NEMS. | researchgate.net |
Reactivity and Reaction Mechanisms of Trichloro 3 Fluoropropyl Silane
Hydrolysis and Condensation Reactions
The most prominent reactions of Trichloro(3-fluoropropyl)silane involve the hydrolysis of its highly reactive silicon-chlorine (Si-Cl) bonds, followed by the condensation of the resulting intermediates. This two-step process is the basis for the formation of polysiloxane networks.
In the presence of water, this compound readily undergoes hydrolysis. evitachem.com The three chlorine atoms are sequentially replaced by hydroxyl (-OH) groups, leading to the formation of 3-fluoropropylsilanetriol and releasing hydrochloric acid (HCl) as a byproduct. evitachem.com The reaction proceeds as follows:
F(CH₂)₃SiCl₃ + 3H₂O → F(CH₂)₃Si(OH)₃ + 3HCl
The resulting 3-fluoropropylsilanetriol is a highly reactive intermediate. These silanol (B1196071) molecules are unstable and readily undergo intermolecular condensation reactions with each other. In these reactions, a silicon-oxygen-silicon (Si-O-Si) bond, known as a siloxane bond, is formed with the elimination of a water molecule.
This condensation process does not terminate at the dimer stage. Instead, it continues, leading to the formation of oligomeric and eventually polymeric structures. As this compound is a trifunctional silane (B1218182) (possessing three reactive sites on the silicon atom), it can form a highly cross-linked, three-dimensional siloxane network. This network structure is crucial for the formation of stable coatings and matrices.
The progression from monomeric silanetriols to a fully cured polysiloxane network involves a complex series of competing hydrolysis and condensation reactions. The rate and extent of these reactions are influenced by several factors, including pH, water concentration, and the presence of catalysts.
The self-condensation of silanols generally proceeds at a faster rate as the number of hydroxyl groups on the silicon atom increases. However, the condensation of the second and third hydroxyl groups on the same silicon atom can become sterically hindered and thus more difficult. sci-hub.se The initial stages of the process often involve the formation of linear and cyclic oligomers. As the reaction proceeds, these smaller units interconnect, leading to a significant increase in molecular weight and viscosity, eventually resulting in gelation and the formation of a solid, cross-linked polymer network.
Substitution Reactions Involving the Chloropropyl Group
While the primary reactivity of this compound is centered on the silicon atom, the 3-fluoropropyl group can also participate in chemical transformations. However, the term "chloropropyl" in some contexts appears to be used interchangeably or in error for "fluoropropyl" in the broader discussion of haloalkylsilanes. For the analogous and more commonly referenced Trichloro(3-chloropropyl)silane, the terminal chlorine atom on the propyl chain is susceptible to nucleophilic substitution reactions. cfmats.com This allows for the introduction of various functional groups. For example, it can be reacted with amines to produce amino-functionalized silanes, which are important adhesion promoters and coupling agents. cfmats.com
These substitution reactions significantly expand the versatility of the silane, enabling the synthesis of a wide range of organofunctional silanes with tailored properties for specific applications.
Interaction with Hydroxyl-Terminated Substrates
A key application of this compound is the surface modification of materials that possess surface hydroxyl (-OH) groups, such as glass, silica (B1680970), and various metal oxides. researchgate.netuchicago.edu The mechanism of interaction involves the hydrolysis of the trichlorosilyl (B107488) group, as described in section 3.1.1, either by adsorbed water on the substrate surface or by water present in the reaction medium.
The resulting silanetriol intermediates can then condense with the surface hydroxyl groups, forming stable, covalent Si-O-Substrate bonds. gelest.com This process effectively grafts the 3-fluoropropylsilane molecule onto the surface.
The general order of reactivity for silanes with hydroxylated surfaces is: Si-NR₂ > Si-Cl > Si-O₂CCH₃ > Si-OCH₃. gelest.com This indicates that chlorosilanes like this compound are highly reactive towards such surfaces. gelest.com
In addition to direct bonding with the surface, the silane molecules can also undergo lateral condensation with adjacent silane molecules that are already attached to the surface. This results in the formation of a cross-linked, polymeric film on the substrate, which can impart properties such as hydrophobicity due to the fluorinated alkyl chain.
Electrophilic and Nucleophilic Reactivity of the Silicon Center
The silicon atom in this compound is the primary center of reactivity. The high electronegativity of the three chlorine atoms attached to the silicon atom creates a significant partial positive charge on the silicon, making it highly electrophilic. This electrophilicity renders the silicon atom susceptible to nucleophilic attack. evitachem.com
The hydrolysis reaction, discussed in section 3.1.1, is a classic example of a nucleophilic substitution reaction at the silicon center, where water acts as the nucleophile. Other nucleophiles, such as alcohols, can also react with the Si-Cl bonds to form alkoxysilanes.
The general mechanism for nucleophilic substitution at a silicon center can proceed through various pathways, with the specific pathway being influenced by the nature of the nucleophile, the leaving group, and the solvent. The high reactivity of the Si-Cl bond makes it an excellent leaving group, facilitating these substitution reactions.
Comparative Reactivity with Analogous Silanes
The reactivity of this compound can be better understood by comparing it with structurally similar silanes.
| Compound Name | Chemical Formula | Key Reactivity Features |
| This compound | F(CH₂)₃SiCl₃ | High reactivity of Si-Cl bonds with nucleophiles; fluoropropyl group imparts hydrophobicity. |
| Trichloro(3-chloropropyl)silane | Cl(CH₂)₃SiCl₃ | Similar high reactivity of Si-Cl bonds; the C-Cl bond allows for further nucleophilic substitution. nist.gov |
| Trichloro(3,3,3-trifluoropropyl)silane | CF₃CH₂CH₂SiCl₃ | Increased hydrophobicity and thermal stability due to the -CF₃ group; Si-Cl bonds remain highly reactive. sigmaaldrich.com |
| Propyltrichlorosilane | CH₃CH₂CH₂SiCl₃ | High reactivity of Si-Cl bonds; lacks the specific properties imparted by halogen substitution on the propyl chain. |
This table is generated based on available data and is for informational purposes only.
Fluoroalkylsilanes are generally known for their high chemical stability and unique electrical properties, often remaining stable under extreme conditions. cfsilicones.com In comparison, chloroalkylsilanes, while also reactive, have the added feature of the C-Cl bond being more susceptible to substitution than a C-F bond, making them useful as intermediates for synthesizing other organofunctional silanes. cfmats.comcfsilicones.com The presence of the electron-withdrawing fluorine atom in this compound can influence the electron density at the silicon center, potentially affecting the kinetics of hydrolysis and condensation compared to its non-fluorinated or chlorinated analogues.
Advanced Derivatives and Polymeric Structures Derived from Trichloro 3 Fluoropropyl Silane
Formation of Silane (B1218182) Coupling Agents
Silane coupling agents are crucial for promoting adhesion between dissimilar materials, such as inorganic fillers and organic polymers. Trichloro(3-fluoropropyl)silane can be chemically modified to produce various coupling agents, enhancing the performance of composite materials. chemimpex.com The reactivity of its Si-Cl bonds allows for the introduction of different functional groups.
The reaction of this compound with alcohols, known as alcoholysis, is a primary method for converting it into more stable and less corrosive alkoxysilane derivatives. evitachem.com This process replaces the reactive chloro groups with alkoxy groups (e.g., methoxy, ethoxy), releasing hydrochloric acid as a byproduct. evitachem.com These alkoxysilanes are less sensitive to ambient moisture and are common intermediates for further functionalization or for use in sol-gel processes.
For instance, the reaction with methanol (B129727) yields trimethoxy(3-fluoropropyl)silane. sigmaaldrich.comsigmaaldrich.com This transformation is a standard procedure for producing silane coupling agents that can be applied to surfaces or incorporated into material formulations. sigmaaldrich.com The resulting alkoxysilanes can then be hydrolyzed in a controlled manner to form reactive silanol (B1196071) groups. csic.esyoutube.com
Table 1: Alcoholysis of this compound
| Reactant | Alcohol | Product | Byproduct |
|---|---|---|---|
| This compound | Methanol | Trimethoxy(3-fluoropropyl)silane | Hydrochloric Acid |
Isocyanato-functionalized silanes are highly reactive coupling agents used in the production of polyurethane-based materials and adhesives. google.com The synthesis of an isocyanato-type derivative from this compound typically involves a multi-step process. A common pathway begins with the conversion of the trichlorosilane (B8805176) to a more stable trialkoxysilane, such as triethoxy(3-fluoropropyl)silane. This is followed by the introduction of an amino group to the propyl chain, often via reaction with an appropriate amino-reagent, to yield an aminopropyl derivative.
The final step is the conversion of the terminal amino group to an isocyanate group. While this can be achieved using hazardous reagents like phosgene (B1210022) or its solid equivalent, triphosgene, alternative non-phosgene routes have been developed. google.com One such method involves the reaction of the aminosilane (B1250345) with urea (B33335) to form a ureido-propyl silane intermediate, which is then thermally or catalytically deaminated to produce the desired 3-isocyanatopropyl-functionalized silane. google.com
Synthesis of Fluorinated Polyhedral Oligomeric Silsesquioxanes (F-POSS)
Fluorinated Polyhedral Oligomeric Silsesquioxanes (F-POSS) are nanometer-sized, cage-like molecules with a core of silicon and oxygen atoms (SiO₁.₅) and peripheral fluoroalkyl groups. dtic.milresearchgate.net These molecules are known for their exceptional thermal stability, chemical resistance, and ability to create surfaces with extremely low energy and high hydrophobicity. chemimpex.comdtic.mil this compound and its derivatives are key starting materials for creating these advanced nanostructures. sigmaaldrich.comdtic.mil
A common method for synthesizing F-POSS is through the hydrolysis and subsequent base-catalyzed condensation of a trifunctional silane precursor. sigmaaldrich.comdtic.mil In this approach, this compound is first converted to its more manageable trialkoxy derivative, such as trimethoxy(3-fluoropropyl)silane. The hydrolysis of this precursor in the presence of a base catalyst (e.g., potassium hydroxide) in an alcoholic medium generates reactive silanol intermediates. dtic.milresearchgate.net These intermediates then undergo condensation to form the stable, three-dimensional Si-O-Si framework of the POSS cage.
This one-pot synthesis is operationally simple; however, the hydrolysis of (3,3,3-trifluoropropyl)trichlorosilanes can sometimes result in a mixture of products, including cages of different sizes (e.g., eight, ten, and twelve-membered polyhedra). dtic.milresearchgate.net Purification is often required to isolate the desired octameric POSS, (3,3,3-trifluoropropyl)₈Si₈O₁₂, with yields reported in the range of 10–32%. dtic.milresearchgate.net
To achieve higher yields and greater structural precision, a "corner-capping" methodology has been developed. dtic.milresearchgate.net This multi-step approach offers more control over the final cage structure. The synthesis begins with the formation of an incompletely condensed silsesquioxane cage, which has a missing corner. An example of such an intermediate is the trisodium (B8492382) salt, Na₃(3,3,3-trifluoropropyl)₇Si₇O₁₂. dtic.mildtic.mil
This intermediate, which is a stable but moisture-sensitive salt, is then reacted with this compound. dtic.milresearchgate.net The trichlorosilyl (B107488) group reacts with the three sodium silanolate groups at the open corner of the incomplete cage, effectively "capping" it to form the fully condensed, perfect T₈ cage structure of (3,3,3-trifluoropropyl)₈Si₈O₁₂. dtic.milresearchgate.netresearchgate.net This targeted method avoids the formation of mixed-size polyhedra and is a preferred route for synthesizing well-defined F-POSS compounds. dtic.mil
Table 2: Synthesis Methods for (3-fluoropropyl)₈Si₈O₁₂ (F-POSS)
| Synthesis Method | Precursor(s) | Key Features |
|---|---|---|
| Base-Catalyzed Condensation | Trialkoxy(3-fluoropropyl)silane | One-pot synthesis; can produce a mixture of cage sizes requiring purification. dtic.milresearchgate.net |
| Corner-Capping | Na₃(3-fluoropropyl)₇Si₇O₁₂ + this compound | Multi-step, controlled synthesis; high yield of specific T₈ cage structure. dtic.mildtic.mil |
Development of Silane-Based Hyperbranched Polymers
Hyperbranched polymers are three-dimensional macromolecules characterized by a highly branched, tree-like topology and a high density of terminal functional groups. rsc.org Their globular structure results in unique properties such as low viscosity and high solubility compared to their linear analogs. rsc.orgfrontiersin.org
This compound is an ideal monomer for the synthesis of hyperbranched polymers through self-condensing polymerization. It can be classified as an AB₃ monomer, where the non-reactive 3-fluoropropyl group acts as the core 'A' and the three reactive chlorine atoms serve as the functional 'B' groups.
The synthesis proceeds through a controlled hydrolysis and condensation process. In the presence of a limited amount of water, some of the Si-Cl bonds hydrolyze to form reactive Si-OH (silanol) groups. These silanols can then react with the Si-Cl groups of other monomers, forming Si-O-Si linkages and building the polymer structure. As the reaction progresses, this step-growth polymerization leads to the formation of a highly branched, dendritic architecture. The degree of branching and the final molecular weight can be controlled by adjusting reaction conditions such as monomer concentration, temperature, and the rate of water addition. The resulting fluorinated hyperbranched polysilsesquioxanes exhibit high thermal stability and the unique surface properties conferred by the terminal fluoroalkyl groups.
Modification and Functionalization of Polymer Matrices with the Chemical Compound
This compound is a bifunctional molecule utilized as a coupling agent and surface modifier, primarily for integrating inorganic fillers into organic polymer matrices or for altering the surface characteristics of polymers. tcichemicals.comnih.gov Its chemical structure features two key components: a highly reactive trichlorosilyl group (-SiCl₃) and a non-reactive 3-fluoropropyl group. tcichemicals.com The trichlorosilyl end of the molecule provides a mechanism for forming strong, covalent bonds with hydroxyl-rich surfaces, while the fluorinated alkyl chain imparts low surface energy properties, such as hydrophobicity. sinosil.com
The primary mechanism of action involves a two-step process. First, the silicon-chlorine bonds of the trichlorosilyl group undergo rapid hydrolysis in the presence of water (often trace amounts on the substrate surface or in the solvent) to form reactive silanetriol intermediates (-Si(OH)₃). researchgate.net Second, these silanol groups condense with hydroxyl (-OH) groups present on the surface of an inorganic filler (like silica (B1680970), glass, or cellulose) or a polymer backbone, forming stable siloxane (Si-O-Substrate) bonds. nih.gov Concurrently, the silanol groups can also self-condense to form a durable, cross-linked polysiloxane network on the surface. nih.govresearchgate.net
This dual reactivity allows this compound to act as a molecular bridge, enhancing the compatibility and interfacial adhesion between dissimilar materials. researchgate.net It is particularly effective in polymer composites where hydrophilic inorganic fillers need to be uniformly dispersed within a hydrophobic polymer matrix. researchgate.net By treating the filler, the outward-facing 3-fluoropropyl groups create a low-energy, organophilic surface that interacts more favorably with the polymer matrix, leading to improved stress transfer and enhanced mechanical properties of the composite material. nih.govresearchgate.net
Furthermore, the compound is used for the direct functionalization of polymer surfaces to modify their properties. nih.gov Research on similar fluoroalkyl trichlorosilanes has shown they can covalently bond to (meth)acrylate-based resins. nih.gov In one study, this surface modification was achieved without prior plasma oxidation and was found to correlate with the consumption of a carbonyl moiety in the resin, suggesting a direct reaction pathway. nih.gov The resulting functionalized surface exhibits significant hydrophobicity, a property that is highly desirable for applications requiring chemical inertness, anti-fouling characteristics, and controlled wettability, such as in microfluidics. sinosil.comnih.gov
The effectiveness of the modification is confirmed through various analytical techniques. The change in surface energy is quantified by measuring the water contact angle, while the chemical changes and the presence of the silane on the surface are verified using spectroscopic methods.
Detailed Research Findings
While specific studies focusing exclusively on this compound are limited, the principles of its application are well-established within the broader class of fluoroalkylsilanes. The data presented below is illustrative of the expected outcomes when using this compound to modify polymer matrices, based on research with analogous silanes.
| Polymer Matrix / Composite System | Purpose of Modification | Anticipated Outcome & Research Basis | Citation |
|---|---|---|---|
| (Meth)acrylate-based Photopolymer Resin | Increase surface hydrophobicity for microfluidic applications. | Covalent attachment of the silane to the polymer surface, increasing the water contact angle from ~65° to >110°. | nih.gov |
| Epoxy / Silica Nanoparticle Composite | Improve interfacial adhesion and dispersion of silica fillers. | Enhanced compatibility between hydrophilic silica and the hydrophobic epoxy matrix, leading to improved mechanical strength and thermal stability of the composite. | nih.govresearchgate.net |
| Polypropylene / Cellulose (B213188) Fiber Composite | Reduce moisture absorption and enhance fiber-matrix compatibility. | Formation of a hydrophobic layer on cellulose fibers, leading to lower water uptake and improved tensile and flexural properties of the composite. | researchgate.netresearchgate.net |
| Multi-Walled Carbon Nanotubes (MWCNTs) in a Polymer Matrix | Functionalize MWCNTs to improve dispersion and compatibility. | Reaction with hydroxyl or carboxyl groups on the MWCNT surface, preventing agglomeration and improving the load transfer from the polymer matrix to the nanotubes. | researchgate.net |
| Analytical Technique | Parameter Measured / Information Obtained | Expected Observation for Successful Functionalization | Citation |
|---|---|---|---|
| Contact Angle Goniometry | Surface wettability and surface energy. | A significant increase in the static water contact angle, indicating a successful hydrophobic modification. | nih.gov |
| Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) Spectroscopy | Changes in chemical bonds on the surface. | Appearance of new peaks corresponding to Si-O-Si (siloxane) and C-F bonds, and potential reduction or shift in peaks from the polymer backbone (e.g., C=O, O-H). | nih.govresearchgate.net |
| X-ray Photoelectron Spectroscopy (XPS) | Elemental composition of the top few nanometers of the surface. | Detection of fluorine (F 1s) and silicon (Si 2p) signals on the modified surface, confirming the presence of the grafted silane. | researchgate.net |
| Thermogravimetric Analysis (TGA) | Thermal stability and amount of grafted material. | Analysis of weight loss curves can indicate the amount of silane grafted onto filler particles and may show changes in the thermal decomposition profile of the polymer. | researchgate.net |
Applications of Trichloro 3 Fluoropropyl Silane in Materials Science and Engineering
Functional Coatings and Surface Treatments
The fluorinated portion of the Trichloro(3-fluoropropyl)silane molecule is key to its utility in creating high-performance functional surfaces. It is widely used to impart valuable properties such as water and oil repellency and chemical resistance.
Development of Hydrophobic and Oleophobic Surfaces
The presence of the fluoropropyl group gives this compound the ability to create surfaces with low surface energy. chemimpex.com This low surface energy is responsible for imparting hydrophobicity, making treated surfaces resistant to moisture and water. chemimpex.commyskinrecipes.com This property is highly valued for producing water-repellent coatings and treatments for a variety of substrates. chemimpex.commyskinrecipes.com The fluorinated groups are effective at repelling both water (hydrophobicity) and oils (oleophobicity), a critical feature for protective coatings. Silanes with fluorinated chains, such as perfluorooctyltrichlorosilane, are well-documented for their ability to create highly hydrophobic surfaces. researchgate.netnih.gov This makes this compound an excellent candidate for applications requiring water repellency.
Creation of Chemically Resistant Coatings
Beyond repellency, the fluorinated groups and the stable siloxane bonds that form upon curing contribute to enhanced chemical resistance. chemimpex.commyskinrecipes.com Coatings derived from or treated with this compound can protect underlying substrates from chemical attack. This compound is used in the synthesis of specialty polymers and resins to impart both chemical resistance and thermal stability. myskinrecipes.com Similar fluorinated silanes are known to create protective layers on sensitive components, improving their durability and performance against environmental factors. myskinrecipes.comcymitquimica.com
Applications in Micro- and Nano-Electromechanical Systems (MEMS/NEMS)
In the realm of micro- and nanotechnology, surface forces such as adhesion and friction become critical challenges. This compound is used to create anti-stiction coatings for MEMS and NEMS devices. By forming self-assembled monolayers (SAMs) on the surfaces of these microscopic components, the silane (B1218182) significantly reduces friction and wear. This surface modification is crucial for improving the reliability and lifespan of devices like microsensors and actuators, where unintended adhesion between moving parts can lead to device failure.
Data Tables
Table 1: Effects of this compound in Composite Materials
| Property | Effect of this compound Treatment |
|---|---|
| Interfacial Adhesion | Enhanced between dissimilar materials chemimpex.com |
| Bonding Strength | Improved chemimpex.commyskinrecipes.com |
| Structural Integrity | Augmented researchgate.net |
| Mechanical Performance | Increased tensile and flexural strength researchgate.net |
| Durability | Increased longevity and reliability chemimpex.com |
Table 2: Properties of Surfaces Treated with this compound
| Surface Property | Description | Application Area |
|---|---|---|
| Hydrophobicity | Imparts water-repellent characteristics chemimpex.commyskinrecipes.com | Water-repellent coatings and treatments chemimpex.commyskinrecipes.com |
| Chemical Resistance | Provides protection against chemical attack chemimpex.commyskinrecipes.com | Protective layers for electronics, specialty polymers myskinrecipes.comcymitquimica.com |
| Low Friction | Reduces friction and wear via self-assembled monolayers | MEMS/NEMS devices |
Modification of Cellulose-Based Materials
This compound is utilized to alter the surface properties of cellulose-based materials, which are naturally hydrophilic. This modification is crucial for expanding their application in areas requiring moisture resistance and compatibility with non-polar polymers. cranfield.ac.uk The process typically involves the reaction of the trichlorosilyl (B107488) group with the hydroxyl groups present on the surface of cellulose (B213188). cranfield.ac.uk
The primary goal of this surface modification is to impart hydrophobicity. The fluoropropyl group of the silane, once grafted onto the cellulose surface, creates a low-energy surface that repels water. gelest.com Research has shown that treating cellulosic materials with fluorinated silanes can significantly increase their water contact angle, a key indicator of hydrophobicity. researchgate.net This enhanced water resistance is beneficial for applications such as durable paper products and natural fiber-reinforced composites, where moisture absorption can lead to dimensional instability and degradation of mechanical properties. cranfield.ac.uk
The effectiveness of the modification depends on several factors, including the reaction conditions and the concentration of the silane. researchgate.netresearchgate.net Studies have demonstrated that a higher degree of silanization, achieved through optimized reaction parameters, leads to a more pronounced hydrophobic effect. nih.gov Techniques like Fourier-transform infrared spectroscopy (FTIR), X-ray photoelectron spectroscopy (XPS), and scanning electron microscopy (SEM) are commonly used to confirm the successful grafting of the silane onto the cellulose surface. cranfield.ac.uknih.gov
Table 1: Research Findings on Cellulose Modification with Silanes
| Research Focus | Silane Used | Key Finding | Reference |
|---|---|---|---|
| Eco-Friendly Hydrophobic Coatings | (3-Aminopropyl) trimethoxysilane (B1233946) (APTMS) | Optimized conditions (8.02% APTMS, 68.2 min reaction, 105.3°C cure) yielded a water contact angle of 124.5° on kraft paper. | researchgate.net |
| Surface Functionalization of Eulaliopsis binata fibers | Vinyltrimethoxysilane | Silane treatment altered surface characteristics and slightly improved thermal stability. | cranfield.ac.uk |
| Surface Modification of Cellulose Nanocrystals | Triethoxyvinylsilane (TEVS) | Successful grafting of polysiloxane improved dispersion in a hydrophobic polymer matrix (PBAT). | nih.gov |
| Antibacterial Modification | N/A (Grafting of methacrylamide) | Surface modification did not significantly change the crystallinity of microcrystalline cellulose. | ncsu.edu |
| Surface Modification of Cellulose Nanofibrils | 3-aminopropyl triethoxysilane (B36694) (ATS) | The extent of surface modification was directly proportional to the silane ratio. | mdpi.com |
Role in Adhesives and Sealants Formulations
This compound plays a significant role as a coupling agent and adhesion promoter in adhesive and sealant formulations. chemimpex.comtcichemicals.com Its bifunctional nature allows it to form a durable bridge between inorganic substrates (like glass, metals, and minerals) and organic polymers. shinetsusilicone-global.com The trichlorosilyl end of the molecule reacts with hydroxyl groups on the inorganic surface, forming strong covalent bonds. The fluoropropyl group, on the other hand, can interact with the organic polymer matrix, improving interfacial adhesion. chemimpex.com
The incorporation of this silane into adhesive and sealant formulations can lead to several performance enhancements:
Improved Adhesion: It promotes stronger bonding between dissimilar materials, which is critical in the construction and automotive industries. chemimpex.com
Increased Hydrophobicity: The fluorinated group imparts water-repellent properties to the formulation, which is beneficial for applications exposed to moisture. gelest.comchemimpex.com
Systematic reviews of in vitro studies on resin composites have shown that the use of silane coupling agents, in general, can significantly improve the repair bond strength of methacrylate-based resin composites. nih.gov While not specific to this compound, this highlights the established principle of using silanes to enhance adhesion in polymer systems. The choice of a specific silane, like this compound, is often driven by the need for specific properties such as hydrophobicity and thermal stability. chemimpex.com
Table 2: Impact of Silane Coupling Agents in Adhesives
| Application Area | Function of Silane | Resulting Improvement | Reference |
|---|---|---|---|
| Resin Composite Repair | Coupling Agent | Increased repair bond strength | nih.gov |
| General Adhesives & Sealants | Coupling Agent, Adhesion Promoter | Better adhesion between dissimilar materials, enhanced durability | chemimpex.comtcichemicals.com |
| Paints, Inks, Coatings | Integral Additive, Primer | Improved adhesion to substrates | researchgate.net |
| Polymer Composites | Interfacial Modifier | Enhanced mechanical performance and durability | researchgate.net |
Advanced Material Development for Specialized Environments
This compound is a key component in the development of advanced materials designed to function in specialized and demanding environments, such as those encountered in the aerospace and electronics industries. chemimpex.com Its unique properties, including thermal stability and chemical resistance imparted by the fluorinated group, make it suitable for high-performance applications. chemimpex.com
One of the primary applications in this area is the creation of hydrophobic and superhydrophobic surfaces. gelest.comgoogle.com These surfaces are highly desirable for their self-cleaning and anti-icing properties. This compound can be used in vapor deposition or solution-based processes to create thin films on various substrates. google.comresearchgate.net These films, often with nano/microscopic topography, can exhibit extremely high water contact angles, causing water droplets to roll off easily, carrying contaminants with them. google.com
Furthermore, this compound serves as a precursor in the synthesis of fluorinated polymers and fluorosilicones. chemimpex.com These materials are known for their exceptional thermal stability, chemical inertness, and low surface energy, making them ideal for use in:
Protective Coatings: To shield materials from harsh chemicals, moisture, and extreme temperatures.
High-Performance Lubricants: Where thermal and oxidative stability are paramount.
Dielectric Materials: In the electronics industry for insulation and passivation layers on semiconductors and circuit boards.
The ability to tailor surface properties and synthesize high-performance polymers makes this compound a valuable tool for materials scientists and engineers working on next-generation materials for challenging applications.
Table 3: Applications of this compound in Advanced Materials
| Application | Function of Silane | Key Benefit | Reference |
|---|---|---|---|
| Hydrophobic/Superhydrophobic Coatings | Surface modifying agent | Self-cleaning, water repellency | gelest.comgoogle.com |
| Fluorinated Polymer Synthesis | Precursor | Thermal stability, chemical resistance | chemimpex.com |
| Electronics (Semiconductors, Circuit Boards) | Surface modification | Enhanced hydrophobicity and chemical resistance | |
| Triboelectric Nanogenerators (TENGs) | Surface modifier for PDMS | Improved charge density and output performance | |
| Perovskite Solar Cells | Self-assembled monolayer (SAM) | Defect passivation, moisture resistance |
Surface Chemistry and Interfacial Phenomena of Trichloro 3 Fluoropropyl Silane
Self-Assembled Monolayer (SAM) Formation
Self-assembled monolayers (SAMs) of TFPTS are highly ordered molecular layers formed spontaneously on a substrate surface. The formation process is primarily driven by the strong affinity of the silicon atom in the silane (B1218182) headgroup for hydroxylated surfaces.
The mechanism involves several key steps. Initially, the trichlorosilyl (B107488) group of the TFPTS molecule undergoes hydrolysis in the presence of trace amounts of water, which can be present in the solvent or adsorbed on the substrate surface. This reaction replaces the chlorine atoms with hydroxyl groups, forming a reactive silanetriol intermediate. This hydrolysis step is critical, and controlling the water content is important for forming well-ordered SAMs. nih.gov This reactive intermediate then condenses with the hydroxyl (-OH) groups present on the substrate surface (e.g., native oxide on silicon, or metal oxides), forming strong, covalent siloxane (Si-O-Substrate) bonds. researchgate.net During this process, hydrochloric acid (HCl) is released as a byproduct. nih.gov
Adjacent hydrolyzed silane molecules can also react with each other, forming a cross-linked polysiloxane network parallel to the substrate surface. researchgate.net This lateral polymerization contributes to the stability and robustness of the resulting film. The formation of these SAMs can be achieved through various methods, including deposition from the liquid phase using organic solvents like toluene (B28343) or through vapor-phase deposition. researchgate.netnih.gov Studies have shown that the growth of silane SAMs can proceed via an island expansion process, where molecules initially adsorb at discrete points and then grow into larger, uniform domains. nih.gov
Wettability Control and Surface Energy Tuning
The primary application of TFPTS in surface modification is to control wettability, specifically to create hydrophobic or low-surface-energy surfaces. The trifluoropropyl tail of the molecule, oriented away from the substrate after SAM formation, is responsible for this effect. The fluorine atoms lower the surface energy of the modified material, thereby increasing its water contact angle (WCA) and making it water-repellent.
The degree of hydrophobicity achieved depends on the substrate, the quality of the SAM, and the deposition conditions. For instance, solution-phase deposition of a fluoroalkyl trichlorosilane (B8805176) can produce surfaces with water contact angles exceeding 110°, indicating a significant shift towards hydrophobicity. nih.gov Research has demonstrated that modifying a silicon wafer with TFPTS can result in a WCA of 70°. researchgate.net On other substrates, such as silicon-incorporated diamond-like carbon (Si-DLC), the modification with TFPTS has yielded even higher contact angles. nih.gov The choice of solvent can also play a significant role; deposition from a fluorinated oil has been shown to be more effective in generating high contact angles compared to deposition from ethanol. nih.gov The relationship between deposition time and wettability has also been noted, with the contact angle increasing as the chemical reaction at the surface proceeds. nih.gov
The table below summarizes research findings on the wettability of surfaces modified with Trichloro(3-fluoropropyl)silane.
Interfacial Interaction Mechanisms with Diverse Substrates
The versatility of TFPTS allows it to form stable bonds with a wide range of materials, provided they have reactive surface groups, primarily hydroxyls.
Inorganic Substrates (e.g., Silicon, Glass, Alumina): For substrates with a native oxide layer like silicon or glass, the interaction is dominated by the condensation reaction between the silane's hydrolyzed headgroup and the surface silanol (B1196071) (Si-OH) groups. researchgate.net This results in the formation of strong, covalent Si-O-Si linkages, anchoring the monolayer to the substrate. This mechanism is fundamental to modifying silicon, diamond-like carbon (DLC), and silicon-incorporated DLC surfaces. nih.gov
Polymeric Substrates: TFPTS can also modify certain polymer surfaces. Research on a (meth)acrylate-based resin showed that covalent bonding of a fluoroalkyl trichlorosilane can occur without the need for pre-treatment like plasma oxidation. nih.gov Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) spectroscopy indicated that the reaction may involve the consumption of carbonyl moieties on the polymer surface, suggesting a direct covalent attachment mechanism. nih.gov
The formation of a cross-linked siloxane network through intermolecular condensation further strengthens the film and its adhesion to the substrate. researchgate.net This robust, covalently bonded interface is crucial for the long-term performance and durability of the modification.
Surface Morphological Evolution post-Modification
The deposition of TFPTS significantly alters the nanoscale topography of a substrate. The formation of a SAM is not always a uniform, layer-by-layer process. Instead, it often begins with the nucleation of molecular islands at various points on the surface. nih.gov
On inherently rough or porous substrates, the conformal coating of TFPTS can amplify the existing topography, which, combined with the low surface energy of the fluoropropyl groups, can lead to enhanced hydrophobic effects, such as superhydrophobicity, as explained by the Cassie-Baxter model of wetting. ku.edu.tr
Durability and Stability of Modified Surfaces
A key advantage of using TFPTS for surface modification is the high durability and stability of the resulting films, which stems from the formation of covalent bonds with the substrate and cross-linking within the monolayer.
Hydrolytic and Mechanical Stability: Surfaces modified with fluoroalkyl trichlorosilanes have demonstrated excellent stability. Studies show that the modification is resistant to hydrolysis, even when exposed to solvents like methanol (B129727), and exhibits good resistance to mechanical damage. nih.gov The covalently attached layer remains intact over long-term storage. nih.gov
Thermal Stability: Silane-based SAMs are generally more thermally stable than those formed from other precursors like thiols. researchgate.net Fluorinated silane monolayers, in particular, can exhibit high thermal stability. For example, a perfluorodecyltriethoxysilane SAM on a silicon surface was found to be stable up to 350 °C. researchgate.net In contrast, some non-fluorinated organosilane SAMs on silicon may begin to decompose at approximately 250 °C. acs.org The presence of fluorine can enhance thermal stability, especially in an air atmosphere. acs.org This robustness makes TFPTS-modified surfaces suitable for applications that may involve moderate to high temperatures.
The combination of strong interfacial bonding and a stable, cross-linked molecular structure ensures that the functional properties imparted by the TFPTS monolayer are long-lasting.
Analytical and Spectroscopic Characterization Methodologies for Trichloro 3 Fluoropropyl Silane and Its Derivatives
Vibrational Spectroscopy Techniques
Vibrational spectroscopy is a cornerstone for identifying functional groups and probing the bonding within a molecule.
Fourier-Transform Infrared (FTIR) spectroscopy is a powerful non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For organosilanes like Trichloro(3-fluoropropyl)silane, FTIR is crucial for verifying the integrity of the propyl chain and the presence of the Si-Cl and C-F bonds.
Key Research Findings:
Si-Cl Vibrations: The trichlorosilyl (B107488) group exhibits characteristic stretching vibrations. Asymmetric and symmetric stretches of the SiCl₃ group are expected in the 620-450 cm⁻¹ region.
C-F Vibration: A characteristic C-F stretching vibration is anticipated in the 1100-1000 cm⁻¹ range.
Alkyl Chain Vibrations: The propyl group will show C-H stretching vibrations just below 3000 cm⁻¹ (aliphatic C-H) and various bending (scissoring, wagging, twisting) vibrations in the 1470-1370 cm⁻¹ region.
Hydrolysis Monitoring: The disappearance of Si-O-R (in alkoxy-derivatives) or Si-Cl bands and the formation of Si-OH and Si-O-Si bands are routinely monitored by FTIR to study the kinetics of hydrolysis and condensation on surfaces. researchgate.net
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| C-H (Alkyl) | Stretching | 2850 - 2960 |
| CH₂ | Bending (Scissoring) | ~1465 |
| C-F | Stretching | 1000 - 1100 |
| Si-Cl | Asymmetric & Symmetric Stretching | 450 - 620 |
| Si-O-Si (post-hydrolysis) | Stretching | 1000 - 1100 |
| Si-OH (post-hydrolysis) | Stretching | 3200 - 3700 |
This table is generated based on typical infrared absorption frequencies for the specified functional groups.
Raman spectroscopy serves as a complementary technique to FTIR. It detects molecular vibrations through inelastic scattering of monochromatic light. While C-F bonds can be challenging to observe, the Si-Cl and Si-C bonds typically produce distinct Raman signals. Raman is particularly useful for studying these compounds in aqueous solutions or deposited on substrates, as water is a weak Raman scatterer.
A study on the related compound, (3,3,3-trifluoropropyl)trimethoxysilane (TFPTMS), provided detailed vibrational assignments from both Raman and IR spectra. nih.govresearchgate.net This data helps in assigning the spectra of other fluorinated propylsilanes.
Key Research Findings:
Conformational Analysis: Low-temperature IR spectra of TFPTMS indicated the presence of two conformers, while only one was identified in the subsequent sol and xerogel phases. nih.gov
Thermal Stability: Thermal analysis of a TFPTMS-derived xerogel using IR spectroscopy showed that the organic part of the molecule remained stable up to 350 °C. nih.gov
Characteristic Bands: For TFPTMS, strong bands corresponding to CF₃ stretching were identified, which would be replaced by a single C-F stretching mode in this compound. researchgate.net
| Functional Group | Vibrational Mode | Expected Raman Shift (cm⁻¹) |
| C-H (Alkyl) | Stretching | 2850 - 2960 |
| Si-C | Stretching | 600 - 800 |
| Si-Cl | Stretching | 400 - 550 |
| C-F | Stretching | 1000 - 1100 |
This table is generated based on typical Raman shifts for the specified functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the unambiguous structural elucidation of this compound. By analyzing the spectra of various nuclei (¹H, ¹³C, ¹⁹F, and ²⁹Si), a complete picture of the molecule's connectivity and purity can be obtained.
¹H NMR: Proton NMR provides information on the structure of the propyl chain. The spectrum is expected to show three distinct multiplets corresponding to the three methylene (B1212753) groups (-CH₂-), with chemical shifts and splitting patterns influenced by the adjacent silicon, chlorine, and fluorine atoms. The terminal -CH₂F group will appear as a triplet due to coupling with the adjacent methylene group, which is further split by the fluorine atom (²JHF).
¹³C NMR: Carbon NMR shows three signals for the three carbon atoms of the propyl chain. The chemical shifts are highly dependent on the electronegativity of the attached atoms. The carbon bonded to fluorine (Cγ) will show a large C-F coupling constant (¹JCF). The carbon bonded to silicon (Cα) will be shifted downfield relative to a simple alkane, and the central carbon (Cβ) will be the most shielded. For comparison, in 1-chloropropane, the chemical shifts are approximately 46.6 ppm (C-Cl), 26.5 ppm (CH₂), and 11.4 ppm (CH₃). docbrown.info
¹⁹F NMR: As a spin ½ nucleus with 100% natural abundance, ¹⁹F is a highly sensitive NMR probe. nih.gov The ¹⁹F NMR spectrum of this compound is expected to show a single resonance, a triplet of triplets, due to coupling with the protons on the adjacent carbon (²JFH) and the next carbon (³JFH). The chemical shift for a primary fluoroalkane (R-CH₂F) typically appears in the range of -200 to -220 ppm relative to CFCl₃.
²⁹Si NMR: Silicon-29 NMR is definitive for characterizing the silicon environment, although its low natural abundance (4.7%) and negative gyromagnetic ratio can necessitate longer acquisition times or the use of polarization transfer techniques. nih.gov The chemical shift for trichloroalkylsilanes (R-SiCl₃) typically falls in a well-defined region. For the similar compound, Trichloro(3-chloropropyl)silane, the ²⁹Si chemical shift is reported at approximately 13.5 ppm (in CCl₄). spectrabase.com The shift for this compound is expected to be in a similar range, between +10 and +20 ppm relative to TMS. Upon hydrolysis and condensation, new signals corresponding to T¹, T², and T³ silicon environments (denoting one, two, or three Si-O-Si bonds, respectively) appear in the -40 to -70 ppm range. researchgate.netresearchgate.net
Expected NMR Data for this compound
| Nucleus | Group | Expected Chemical Shift (δ, ppm) | Expected Multiplicity |
|---|---|---|---|
| ¹H | Si-CH ₂- | ~1.5 | Multiplet |
| ¹H | -CH ₂- | ~2.1 | Multiplet |
| ¹H | -CH ₂-F | ~4.5 | Triplet of Triplets (dt) |
| ¹³C | Si-C H₂- | ~15-25 | t |
| ¹³C | -C H₂- | ~25-35 | t |
| ¹³C | -C H₂-F | ~80-90 | t (with large ¹JCF) |
| ¹⁹F | C-F | -200 to -220 | Multiplet |
This table represents estimated values based on data from analogous compounds and general NMR principles.
Surface-Sensitive Analytical Techniques
When this compound is used to modify a surface, specialized techniques are required to analyze the resulting thin film.
X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a premier surface-sensitive technique that provides quantitative elemental composition and chemical state information for the top 1-10 nm of a surface. It is ideal for confirming the successful deposition of a silane (B1218182) layer and for studying its chemical structure.
By irradiating the surface with X-rays, photoelectrons are ejected, and their kinetic energy is measured. The binding energy of these electrons is characteristic of the element and its chemical environment. For a surface treated with this compound, XPS can confirm the presence of Si, C, F, and Cl on the surface and provide insight into the bonding (e.g., Si-O vs. Si-C).
Key Research Findings:
Elemental Confirmation: High-resolution scans of the F 1s, Si 2p, C 1s, and Cl 2p regions would confirm the presence of the silane. The F 1s signal at ~687-689 eV is a clear indicator of the fluorinated alkyl chain.
Chemical State of Silicon: The Si 2p peak can be deconvoluted to distinguish between the unreacted silane and the hydrolyzed/condensed siloxane network. The binding energy for silicon in R-SiCl₃ would differ from that in a Si-O-Si network (typically ~102-103.5 eV). researchgate.net
Carbon Chemistry: The high-resolution C 1s spectrum can be resolved into components corresponding to C-Si, C-C/C-H, and C-F bonds. The C-F component would appear at a higher binding energy (~288-290 eV) compared to the aliphatic carbons (~285 eV).
Layer Thickness: Angle-resolved XPS (ARXPS) can be used to determine the thickness and homogeneity of the deposited silane film. mdpi.com
Expected Binding Energies for a this compound Film
| Photoelectron Line | Functional Group | Expected Binding Energy (eV) |
|---|---|---|
| F 1s | C-F | ~687 - 689 |
| Cl 2p | Si-Cl | ~200 - 202 |
| Si 2p | Si -C, Si -O | ~102 - 104 |
| C 1s | C -Si, C -C, C -H | ~285 |
This table provides estimated binding energy ranges based on typical values for these chemical states.
Scanning Electron Microscopy (SEM) for Surface Morphology
Scanning Electron Microscopy (SEM) is a powerful technique for characterizing the surface morphology of materials derived from this compound. This method provides high-resolution images of a sample's surface by scanning it with a focused beam of electrons. The signals that derive from electron-sample interactions reveal information about the sample's topography and composition.
In the context of this compound, SEM is particularly useful for examining the surfaces of coatings and thin films created from this precursor. For instance, when this compound is used to create hydrophobic or protective coatings on substrates, SEM can be employed to assess the uniformity, thickness, and integrity of these layers. Researchers can visualize the micro- and nanoscale features of the coating, such as the presence of cracks, pores, or aggregates, which can significantly impact the material's performance.
A study on silica-based hybrid coatings modified with a similar fluorinated silane, 1H,1H,2H,2H-perfluorodecyltriethoxysilane (PFDTES), demonstrated the utility of SEM in analyzing surface morphology. mdpi.com The SEM analysis was crucial in confirming that the addition of the fluorinated silane into the silica-based matrix resulted in a more crack-resistant surface after prolonged immersion in a corrosive environment. mdpi.com This suggests that SEM analysis of surfaces treated with this compound would be equally valuable in evaluating the quality and durability of the resulting fluorinated coatings.
For example, in the development of superhydrophobic surfaces using fluorinated silanes on diatomaceous earth, SEM was used to observe the particle distribution and surface roughness, which are critical factors for achieving high water contact angles. researchgate.net
Table 1: Illustrative SEM Analysis Parameters for Silane-Modified Surfaces
| Parameter | Value/Range | Purpose |
| Accelerating Voltage | 5-20 kV | To balance image resolution and prevent sample charging or damage. |
| Working Distance | 5-15 mm | To optimize focus and signal detection. |
| Magnification | 1,000x - 50,000x | To observe both overall coating uniformity and fine surface details. |
| Detector | Secondary Electron (SE) | To emphasize topographical contrast. |
| Sample Preparation | Sputter coating with Au/Pd | To enhance conductivity and prevent charging on non-conductive substrates. researchgate.net |
Atomic Force Microscopy (AFM) for Nanoscale Topography
Atomic Force Microscopy (AFM) provides even higher resolution topographical data than SEM, making it an indispensable tool for the nanoscale characterization of surfaces modified with this compound and its derivatives. AFM operates by scanning a sharp tip over the sample surface, and the forces between the tip and the sample are measured to create a three-dimensional topographical map.
AFM is particularly well-suited for analyzing self-assembled monolayers (SAMs) formed from silane compounds. For SAMs derived from this compound, AFM can reveal details about the molecular packing, domain formation, and surface roughness at the angstrom and nanometer scales. These characteristics are crucial for applications in microelectromechanical systems (MEMS), nanoelectromechanical systems (NEMS), and biosensors.
Research on self-assembled monolayers of perfluoroalkylsilanes on silicon substrates has extensively used AFM to study surface roughness, adhesion, and friction. researchgate.net These studies have shown that the molecular structure of the silane and the deposition conditions significantly influence the final topography and tribological properties of the monolayer. researchgate.net For instance, AFM has been used to demonstrate that well-ordered SAMs can significantly reduce friction and adhesion at the nanoscale. researchgate.net
In a study of hybrid latexes modified with fluorinated and silane-containing monomers, AFM was utilized to analyze the surface morphology of the resulting films. european-coatings.com This highlights the capability of AFM to characterize the nanoscale features of complex polymer systems incorporating fluorosilane derivatives.
Table 2: Representative AFM Data for Silane Self-Assembled Monolayers
| Parameter | Alkylsilane SAM | Perfluoroalkylsilane SAM | Reference |
| RMS Roughness (nm) | ~0.2-0.3 | ~0.2-0.4 | researchgate.net |
| Adhesion Force (nN) | ~5-10 | ~15-25 | researchgate.net |
| Friction Force (nN) | ~1-2 | ~2-4 | researchgate.net |
Note: The values in this table are illustrative and can vary based on the specific silane, substrate, and measurement conditions.
Chromatographic Methods for Purity and Mixture Analysis
Chromatographic techniques, particularly Gas Chromatography (GC), are essential for assessing the purity of this compound and for analyzing mixtures containing this compound and its derivatives. GC separates volatile compounds based on their differential partitioning between a stationary phase and a mobile gas phase. When coupled with a detector, such as a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), GC provides both qualitative and quantitative information about the components of a sample.
The purity of this compound is critical for its successful application, as impurities can adversely affect the formation and properties of subsequent materials. GC can be used to detect and quantify residual starting materials, by-products from synthesis, or degradation products. For instance, a common challenge in the analysis of chlorosilanes is their reactivity towards moisture, which can lead to hydrolysis and polymerization. dss.go.th Careful sample handling and appropriate GC conditions are necessary to obtain accurate results.
GC-MS is a particularly powerful combination for the analysis of silanes. nih.govpsu.edu The mass spectrometer provides structural information about the separated components, allowing for their definitive identification. This is crucial for distinguishing between isomers or closely related compounds that may have similar retention times in the GC column. Unexpected peaks in the chromatogram can be investigated using MS to identify potential contaminants or reaction products that may form in the GC injector or column. wiley.com
Table 3: General GC Parameters for Silane Analysis
| Parameter | Typical Setting | Purpose |
| Column | Capillary column (e.g., DB-5, TG-5 SILMS) | To provide high-resolution separation of volatile silane compounds. wiley.com |
| Carrier Gas | Helium or Nitrogen | Inert mobile phase to carry the analytes through the column. dss.go.thwiley.com |
| Injector Temperature | 250 °C | To ensure rapid volatilization of the sample. wiley.com |
| Oven Program | Temperature gradient (e.g., 80°C to 250°C) | To separate compounds with a range of boiling points. wiley.com |
| Detector | FID or MS | For universal detection of organic compounds (FID) or for identification and quantification (MS). dss.go.thnih.gov |
Dielectric Spectroscopy for Material Property Assessment
Dielectric spectroscopy is a valuable technique for assessing the electrical properties of materials derived from this compound, particularly in the form of thin films and composites. This method measures the dielectric properties of a material as a function of frequency. The key parameters obtained are the dielectric constant (permittivity) and the dielectric loss (loss tangent).
The incorporation of fluorine into materials often leads to a lower dielectric constant, which is a desirable property for interlayer dielectrics in microelectronics to reduce signal delay and power consumption. This compound can be used as a precursor to create fluorinated polymers or silsesquioxanes with low dielectric constants.
For example, fluoropolymers like PTFE are known for their very low dielectric constant (around 2.1) and low dielectric loss, making them excellent insulators for high-frequency applications. daikinchemicals.com While not a direct derivative, the principle of using fluorine to lower the dielectric constant applies. In a study on BaTiO3-epoxy composites, the addition of a silane coupling agent was shown to influence the dielectric properties of the composite material. conicet.gov.ar Dielectric spectroscopy was used to measure the real and imaginary permittivity as a function of temperature and frequency, revealing how the silane modification affected the material's electrical behavior. conicet.gov.ar
Table 4: Dielectric Properties of Selected Fluorinated Materials
| Material | Dielectric Constant (at 1 MHz) | Dielectric Loss Tangent (at 1 MHz) | Reference |
| PTFE | 2.1 | < 2x10⁻⁴ | daikinchemicals.com |
| PFA, FEP | 2.1 | 3-4x10⁻⁴ | daikinchemicals.com |
| ETFE | 2.6 | ~5x10⁻³ | daikinchemicals.com |
| BaTiO₃-Epoxy (with silane) | ~25-35 (at 2.5 kHz) | Varies with temperature and frequency | conicet.gov.ar |
Note: The properties listed are for representative fluorinated polymers and a silane-modified composite to illustrate the range of dielectric behavior. The specific properties of materials derived from this compound would need to be experimentally determined.
Theoretical and Computational Investigations of Trichloro 3 Fluoropropyl Silane
Quantum Chemical Calculations for Molecular Structure and Electronic Properties
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for predicting the geometry and electronic landscape of molecules. For trichloro(3-fluoropropyl)silane, these calculations can elucidate bond lengths, bond angles, and the distribution of electron density, which are fundamental to its chemical behavior.
By analogy with DFT studies on similar halogenated silanes, such as chlorosilanes and fluorinated alkylsilanes, the molecular structure of this compound can be reliably predicted. researchgate.netresearchgate.net Calculations would likely be performed using a functional like B3LYP with a basis set such as 6-311G(d,p) to accurately model the geometry and vibrational frequencies. researchgate.net
Table 1: Predicted Molecular Geometry of this compound (Analogous Data)
| Parameter | Predicted Value |
| Si-Cl Bond Length | ~2.05 Å |
| Si-C Bond Length | ~1.87 Å |
| C-C Bond Length | ~1.54 Å |
| C-F Bond Length | ~1.39 Å |
| Cl-Si-Cl Bond Angle | ~108° |
| C-Si-Cl Bond Angle | ~111° |
| Si-C-C Bond Angle | ~112° |
| C-C-F Bond Angle | ~109° |
Note: These values are estimations based on typical bond lengths and angles from computational studies on similar organosilane molecules.
The electronic properties, such as the distribution of charges on each atom, can be estimated through methods like Mulliken population analysis. The high electronegativity of the chlorine and fluorine atoms is expected to lead to a significant partial positive charge on the silicon atom and the carbon atom bonded to fluorine, making these sites susceptible to nucleophilic attack. The molecular electrostatic potential (MEP) map would visually represent these charge distributions, highlighting the electron-rich regions around the halogen atoms and electron-deficient regions around the silicon and propyl chain. rsc.org
Table 2: Predicted Mulliken Charges for Key Atoms in this compound (Conceptual)
| Atom | Predicted Mulliken Charge (e) |
| Si | Highly Positive |
| Cl | Negative |
| C (bonded to Si) | Slightly Positive |
| C (intermediate) | Slightly Negative |
| C (bonded to F) | Positive |
| F | Highly Negative |
| H | Slightly Positive |
Note: The exact values would require specific DFT calculations, but the qualitative distribution is predictable based on electronegativity differences.
Molecular Dynamics Simulations of Surface Interactions
Molecular dynamics (MD) simulations are instrumental in understanding how molecules like this compound interact with surfaces, a crucial aspect of their application in forming self-assembled monolayers (SAMs). researchgate.netnih.gov By simulating the behavior of a collection of these molecules near a substrate, such as silica (B1680970) (SiO2) or a metal oxide, insights into the formation, structure, and stability of the resulting film can be gained. mdpi.comresearchgate.net
Drawing from simulations of similar fluoroalkylsilanes like 1H,1H,2H,2H-perfluorodecyl trichlorosilane (B8805176) (FDTS), it is expected that this compound would form organized monolayers on hydroxylated surfaces. researchgate.net The simulation would typically involve a force field like COMPASS or ReaxFF to model the interatomic and intermolecular forces. nih.govmdpi.com
Key findings from analogous MD simulations suggest:
Spontaneous Organization: Molecules would spontaneously arrange into a regular, densely packed structure on the substrate. researchgate.net
Vertical Orientation: The fluoropropyl chains would likely orient themselves nearly perpendicular to the surface to minimize intermolecular repulsions and maximize van der Waals interactions. researchgate.net
Surface Potential Modification: The presence of the highly electronegative fluorine atoms at the terminus of the propyl chain would induce a significant negative electrostatic potential shift on the substrate surface. researchgate.net This is a characteristic feature of fluorinated SAMs.
Table 3: Simulated Interaction Parameters for a this compound Monolayer on a Silica Surface (Analogous Data)
| Parameter | Predicted Finding |
| Adsorption Energy | Exothermic, indicating favorable interaction with the surface. nih.gov |
| Monolayer Thickness | Dependent on the tilt angle of the molecules. |
| Molecular Tilt Angle | Expected to be small, indicating near-vertical orientation. researchgate.net |
| Surface Energy Reduction | Significant reduction in surface energy of the substrate. |
Note: These predictions are based on the behavior of similar long-chain fluoroalkylsilanes in MD simulations.
Computational Modeling of Reaction Pathways and Catalysis
Computational modeling can be employed to investigate the reaction mechanisms of this compound, such as its hydrolysis and subsequent condensation to form polysiloxane networks, or its thermal decomposition. DFT calculations can be used to map the potential energy surface of these reactions, identifying transition states and calculating activation barriers. researchgate.netacs.org
For instance, the hydrolysis of the Si-Cl bonds is the initial step in the formation of a siloxane film. Computational studies on chlorosilanes have shown that this process occurs readily in the presence of water. noaa.gov The subsequent condensation reaction, involving the formation of Si-O-Si linkages, would also be amenable to computational investigation.
The thermal decomposition of this compound could proceed through various pathways, including the elimination of HCl or the cleavage of C-C, C-Si, or C-F bonds. researchgate.netacs.org Theoretical studies on the pyrolysis of similar chlorosilanes have identified pathways involving the formation of silylenes (e.g., SiCl2) and other reactive intermediates. acs.org The activation energies for these different decomposition routes can be calculated to predict the most likely degradation mechanism under specific temperature conditions.
Table 4: Hypothetical Reaction Pathways and Calculated Activation Energies for this compound (Conceptual)
| Reaction Pathway | Products | Predicted Activation Energy (Conceptual) |
| Hydrolysis of Si-Cl | R-Si(OH)Cl2 + HCl | Low |
| Condensation | (R-Si(OH)Cl)2O + H2O | Moderate |
| HCl Elimination | CH2=CH-CH2-SiCl2F + HCl | High |
| C-Si Bond Cleavage | Propyl radical + .SiCl3 | High |
Note: R represents the 3-fluoropropyl group. The activation energies are conceptual and would require specific quantum chemical calculations.
Structure-Reactivity Relationship Prediction
By systematically modifying the structure of this compound in silico and calculating its reactivity descriptors, a quantitative structure-reactivity relationship (QSAR) can be developed. This approach allows for the prediction of how changes in the molecular structure, such as substituting the fluorine atom with other halogens or altering the length of the alkyl chain, would affect its chemical behavior.
Key reactivity descriptors that can be calculated include:
Frontier Molecular Orbital Energies (HOMO/LUMO): The energy of the Highest Occupied Molecular Orbital (HOMO) is related to the molecule's ability to donate electrons, while the energy of the Lowest Unoccupied Molecular Orbital (LUMO) relates to its ability to accept electrons. The HOMO-LUMO gap is an indicator of chemical reactivity.
Global Reactivity Descriptors: Parameters such as electronegativity, chemical hardness, and electrophilicity index can be derived from the HOMO and LUMO energies to provide a more quantitative measure of reactivity.
By comparing the calculated reactivity descriptors for a series of related fluorinated and chlorinated silanes, it is possible to predict the relative reactivity of this compound. For example, the presence of the electron-withdrawing fluorine atom is expected to lower the HOMO energy and increase the electrophilicity of the silicon center compared to its non-fluorinated analog, trichloropropylsilane. This would suggest a higher reactivity towards nucleophiles.
Future Research Directions and Emerging Trends in Trichloro 3 Fluoropropyl Silane Chemistry
Development of Novel Catalytic Systems for Sustainable Synthesis
The industrial synthesis of organosilanes, including trichloro(3-fluoropropyl)silane, has traditionally relied on platinum-based catalysts for the hydrosilylation of alkenes. bohrium.comnih.gov While effective, these catalysts present challenges related to cost, environmental impact, and sometimes limited functional group compatibility. nih.govresearchgate.net A significant future research direction is the development of more sustainable catalytic systems.
Recent advancements have shown the potential of earth-abundant and environmentally benign transition metals like cobalt, rhodium, and palladium as alternatives to platinum. bohrium.comsci-hub.boxnih.gov For instance, rhodium(I) catalysts have demonstrated drastically improved efficiency and selectivity in the hydrosilylation of allyl chloride with trichlorosilane (B8805176), a reaction analogous to the synthesis of some functional silanes. bohrium.comnih.govresearchgate.net Future research will likely focus on adapting these novel catalytic systems for the efficient and sustainable synthesis of this compound. The goal is to develop robust, cost-effective, and environmentally friendly processes that minimize waste and energy consumption. eurekalert.org
| Catalyst Type | Potential Advantages for Sustainable Synthesis | Key Research Objectives |
| Earth-Abundant Metal Catalysts (e.g., Co, Ni, Fe) | Lower cost, reduced environmental impact compared to platinum. nih.gov | Improving catalyst stability, activity, and selectivity for fluorinated olefins. |
| Rhodium and Palladium Complexes | High efficiency and selectivity, potential for specific reaction pathways. bohrium.comsci-hub.box | Optimizing ligand design to enhance performance and catalyst recyclability. |
| Homogeneous and Heterogeneous Catalysts | Tailorable reactivity and ease of separation/recycling. | Developing robust heterogeneous catalysts for continuous flow processes. |
Exploration of Advanced Functional Materials from the Chemical Compound
The presence of the 3-fluoropropyl group in this compound imparts unique properties, such as hydrophobicity and low surface energy, to materials derived from it. qualitas1998.net This makes it an attractive building block for a wide range of advanced functional materials. alfa-chemistry.com
Future research will likely explore the creation of novel materials with enhanced performance characteristics. One promising area is the development of superhydrophobic and oleophobic coatings. alfa-chemistry.comresearchgate.net By grafting this compound onto various surfaces, it is possible to create self-cleaning, anti-icing, and corrosion-resistant coatings for applications in aerospace, electronics, and textiles. alfa-chemistry.commdpi.cominnospk.com Furthermore, the unique properties of fluorinated silanes are being leveraged in the fabrication of microfluidic devices, where precise control over surface wetting is crucial. platypustech.com The exploration of this compound in these areas could lead to next-generation devices with improved performance and longevity. platypustech.com
| Application Area | Potential Functionality from this compound | Emerging Research Trends |
| Protective Coatings | Superhydrophobicity, oleophobicity, corrosion resistance, anti-icing. researchgate.netmdpi.com | Development of durable and self-healing coatings for harsh environments. alfa-chemistry.com |
| Microfluidics | Control of surface wetting (hydrophobicity/hydrophilicity). platypustech.com | Fabrication of advanced lab-on-a-chip devices and biomedical sensors. platypustech.com |
| Advanced Composites | Improved interfacial adhesion between organic and inorganic phases. mdpi.com | Creation of lightweight and high-strength materials for automotive and aerospace. |
| Biomaterials | Biocompatible and non-toxic surfaces for medical implants. innospk.com | Surface modification of stents and catheters to reduce biofouling. innospk.com |
Integration into Hybrid Organic-Inorganic Systems
Hybrid organic-inorganic materials, which combine the properties of both organic polymers and inorganic networks, are a major focus of materials science. nasa.govnih.govnih.gov The sol-gel process is a versatile method for creating these hybrids, often utilizing organosilanes as precursors. nih.govresearchgate.netwikipedia.org this compound, with its reactive trichlorosilyl (B107488) group, is an ideal candidate for integration into such systems. researchgate.net
Future research will focus on the synthesis and characterization of novel hybrid materials incorporating this compound. nasa.govnasa.gov By co-condensing it with other metal alkoxides, such as tetraethyl orthosilicate (B98303) (TEOS), researchers can create materials with a unique combination of flexibility, thermal stability, and tailored surface properties. nih.govresearchgate.net These hybrids could find applications as high-performance coatings, membranes for separations, and advanced optical materials. acs.orgmdpi.com A key challenge and area of future investigation will be understanding and controlling the morphology and chemical composition at the interface between the organic and inorganic components to optimize material performance. nasa.govnasa.gov
Advanced Characterization Techniques for In-Situ Studies
A deeper understanding of the reaction kinetics and mechanisms of this compound is crucial for optimizing its use in materials synthesis. Traditional analytical techniques often provide only a snapshot of the final product. A significant emerging trend is the use of advanced characterization techniques for in-situ studies, allowing researchers to monitor reactions in real-time. mdpi.comacs.orgnih.gov
Techniques such as in-situ Fourier-transform infrared (FTIR) spectroscopy and nuclear magnetic resonance (NMR) spectroscopy can provide valuable insights into the hydrolysis and condensation reactions of organosilanes. researchgate.netresearchgate.net For example, near-infrared (NIR) spectroscopy has been successfully used to monitor the sol-gel process for polysilane production in real-time. acs.org Similarly, optical turbidity scanning and dynamic light scattering can be employed to follow the kinetics of silane (B1218182) sol-gel reactions. mdpi.com Applying these techniques to this compound will enable a more precise control over the synthesis of materials with desired structures and properties. nih.govutwente.nl
Computational Design of New Derivatives with Tailored Properties
Computational chemistry and materials science offer powerful tools for the rational design of new molecules and materials with specific functionalities. researchgate.netresearchgate.net By employing methods such as Density Functional Theory (DFT), researchers can predict the geometric and electronic structures, as well as the properties of this compound and its derivatives before they are synthesized in the lab. researchgate.netmdpi.com
Future research will increasingly leverage computational modeling to accelerate the discovery of new derivatives of this compound with tailored properties. researchgate.net For example, simulations can be used to study the frictional properties of mixed fluorocarbon/hydrocarbon silane monolayers, providing insights for the design of advanced lubricants. nih.gov Computational approaches can also be used to investigate the interactions between the silane and various substrates, aiding in the development of new surface modification strategies. researchgate.net This synergy between computational design and experimental validation will be instrumental in unlocking the full potential of this compound chemistry.
Q & A
Synthesis and Purification
Basic: What are the common synthetic routes for trichloro(3-fluoropropyl)silane, and how can purity be ensured? this compound is typically synthesized via hydrosilylation or Grignard reagent reactions . For example, reacting 3-fluoropropylmagnesium bromide with silicon tetrachloride in anhydrous conditions yields the target compound . Purity (>98%) is verified using gas chromatography (GC) and NMR spectroscopy , with impurities like unreacted silanes or byproducts identified via retention time shifts or spectral anomalies .
Advanced: How can reaction conditions be optimized to minimize hydrolysis during synthesis? Use strictly anhydrous solvents (e.g., THF or diethyl ether) and inert atmospheres (argon/nitrogen). Reaction temperatures should be kept below 0°C to reduce side reactions. Post-synthesis, fractional distillation under reduced pressure (e.g., 10 mmHg at 126°C ) isolates the product. Monitor reaction progress with in-situ FTIR to detect Si-Cl bond formation (peaks ~500 cm⁻¹) and avoid moisture ingress .
Surface Modification Applications
Basic: How is this compound used to modify material surfaces? The compound reacts with hydroxyl (-OH) groups on substrates (e.g., glass, metals) via hydrosilylation , forming covalent Si-O bonds. This creates hydrophobic coatings, reducing surface energy and improving chemical resistance . Protocols involve substrate pretreatment with piranha solution to activate -OH groups, followed by silane immersion in toluene under nitrogen .
Advanced: What advanced techniques characterize self-assembled monolayers (SAMs) formed by this silane? Use atomic force microscopy (AFM) for monolayer thickness (~2–3 nm) and X-ray photoelectron spectroscopy (XPS) to confirm Si-F bond formation (F1s peak ~689 eV). Ellipsometry quantifies contact angle changes (e.g., from 30° to 110° after modification). For kinetic studies, quartz crystal microbalance (QCM) tracks adsorption rates .
Analytical Characterization
Basic: Which spectroscopic methods are critical for structural confirmation?
- ¹H/¹³C NMR : Identify fluoropropyl chains (e.g., ¹H NMR: δ 0.8–1.5 ppm for CH₂; ¹⁹F NMR: δ -120 ppm for CF) .
- FTIR : Si-Cl stretches (~500 cm⁻¹) and C-F vibrations (~1200 cm⁻¹) .
Advanced: How are hyphenated techniques (e.g., GC-MS) used to detect trace impurities? GC-MS with a DB-5 column separates volatile byproducts (e.g., chlorinated hydrocarbons). Compare mass spectra to NIST libraries for identification. Limit of detection (LOD) reaches 0.1% for contaminants like trichlorosilane .
Stability and Handling
Basic: What are the key storage and handling protocols? Store under argon at 4°C in amber glass to prevent photodegradation. Use PTFE-lined caps to avoid hydrolysis. PPE (gloves, goggles) is mandatory due to corrosive Cl release upon moisture exposure .
Advanced: How can large-scale reactions mitigate risks of exothermic hydrolysis? Implement closed-loop reactors with moisture sensors and automated quenching (e.g., dry ice baths). Monitor pressure/temperature in real-time to prevent runaway reactions .
Hydrolysis and Reactivity
Basic: What products form during hydrolysis? Hydrolysis yields 3-fluoropropylsilanetriol and HCl. Reaction rates depend on pH; acidic conditions accelerate Si-Cl bond cleavage .
Advanced: How do solvent polarity and temperature affect hydrolysis kinetics? In polar solvents (e.g., water/ethanol), hydrolysis follows pseudo-first-order kinetics with activation energy ~45 kJ/mol. Arrhenius plots (25–60°C) reveal rate constants doubling per 10°C rise. Nonpolar solvents (hexane) suppress hydrolysis .
Structural Analogues and Reactivity
Basic: How does this silane differ from trichloro(methyl)silane?
| Compound | Formula | Reactivity |
|---|---|---|
| Trichloro(3-fluoropropyl) | C₃H₅FCl₃Si | Higher hydrophobicity due to C-F bonds |
| Trichloro(methyl)silane | CH₃Cl₃Si | Faster hydrolysis (no steric hindrance) |
| The fluoropropyl group enhances thermal stability and reduces polarity . |
Advanced: How do electronic effects of substituents influence Si-Cl bond reactivity? Electron-withdrawing groups (e.g., -F) polarize Si-Cl bonds, increasing electrophilicity. DFT calculations show a 10% reduction in bond dissociation energy (BDE) compared to non-fluorinated analogs, accelerating nucleophilic substitution .
Applications in Advanced Materials
Basic: What role does this silane play in polymer synthesis? It acts as a crosslinker in silicone elastomers , improving mechanical strength. For example, blending with polydimethylsiloxane (PDMS) increases tensile modulus by 30% .
Advanced: How is it used in fluorinated nanomaterial synthesis? In sol-gel processes, it templates mesoporous silica nanoparticles (MSNs) with fluorinated cores. TEM confirms pore sizes ~5 nm, with BET surface areas >500 m²/g. Applications include drug delivery (enhanced lipophilicity) .
Addressing Data Contradictions
Basic: How to resolve discrepancies in reported molecular weights or purity? Cross-reference CAS registry data (e.g., CAS 78900-02-4 vs. 13617-40-8 ) to confirm structural isomers. Validate purity claims via independent GC-MS or elemental analysis .
Advanced: Can computational methods reconcile conflicting reactivity data? Molecular dynamics simulations model hydrolysis pathways, identifying solvent effects (e.g., water vs. THF) as key variables. Compare computed activation energies with experimental Arrhenius parameters to validate mechanisms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
